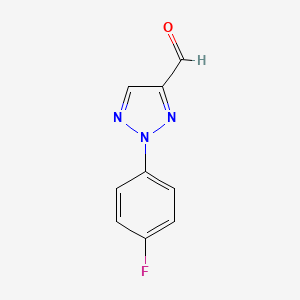

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Descripción general

Descripción

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H6FN3O and its molecular weight is 191.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is known that similar compounds can bind tightly to their targets, leading to changes in the target’s function

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties, including good bioavailability

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

Similar compounds have been found to be influenced by various environmental factors

Actividad Biológica

2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 191.16 g/mol

- CAS Number : 712-73-2

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several triazole compounds against various pathogens, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2-(4-Fluorophenyl)-2H-triazole | 0.25 | Staphylococcus aureus |

| Other derivatives | Varies | Various strains |

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. In vitro studies have shown that compounds with the triazole moiety can inhibit cell proliferation in cancer cell lines. For instance, a related study demonstrated that triazoles could induce apoptosis in cancer cells through various mechanisms including the inhibition of Bcl-2 protein .

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative analysis of different triazole derivatives revealed that those with electron-withdrawing groups, such as fluorine, exhibited enhanced cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Triazole Compounds

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 2-(4-Fluorophenyl)-2H-triazole | 5.8 | A549 (lung cancer) |

| Other derivatives | Varies | Various cancer types |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring system is known to enhance binding affinity towards enzymes and receptors involved in disease pathways. For example, triazoles have been shown to inhibit enzymes like glycosidases and have antiviral properties by interfering with viral replication processes .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of triazoles highlight the significance of substituents on the phenyl ring. The presence of fluorine at the para position has been associated with increased potency against microbial and cancerous cells. The SAR studies suggest that modifications to the triazole ring can lead to improved biological efficacy .

Aplicaciones Científicas De Investigación

Overview

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a triazole ring and a formyl group, positions it as a versatile compound in various scientific domains. This article explores its applications in medicinal chemistry, biological research, and materials science, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorine atom enhances its antibacterial efficacy compared to similar compounds .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in HCT116 colorectal cancer cells with an IC50 value as low as 0.43 µM, indicating its potential as a chemotherapeutic agent . The mechanism involves inhibition of cell migration and reversal of epithelial-to-mesenchymal transition (EMT), highlighting its multifaceted role in cancer treatment .

Biological Research

In biological studies, the compound has been utilized for its enzyme inhibition capabilities:

- α-Glycosidase Inhibition : Preliminary studies suggest that this compound effectively inhibits α-glycosidase enzymes, which are crucial in carbohydrate metabolism. This inhibition presents potential applications in managing diabetes by regulating blood sugar levels .

Materials Science

The stability and reactivity of the triazole moiety make this compound suitable for materials science applications:

- Coordination Complexes : The ability of the triazole ring to form coordination complexes with metal ions opens avenues for developing novel materials with specific electronic or magnetic properties. This aspect is particularly relevant in catalysis and sensor technology .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against various bacterial strains; cytotoxic to cancer cells |

| Biological Research | Enzyme inhibition (α-glycosidase) | Potential for diabetes management |

| Materials Science | Formation of coordination complexes | Useful in catalysis and sensor development |

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assay :

-

Enzyme Inhibition Research :

- A detailed analysis of the compound's interaction with α-glycosidase revealed that it binds effectively at the enzyme's active site, leading to reduced enzyme activity and potential therapeutic benefits for diabetic patients .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde and its derivatives?

Basic

The compound can be synthesized via cyclocondensation reactions using precursors like 4-fluoroaniline and substituted aldehydes. For derivatives, functionalization at the aldehyde group is achieved through nucleophilic additions or condensations. For example, reactions with acrylonitrile in the presence of piperidine yield triazole acrylonitrile intermediates, which can be further modified to produce pyrrole, isoxazole, or thiazole derivatives . Optimizing reaction conditions (e.g., solvent, catalyst, temperature) is critical for yield improvement.

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Basic

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or in-house diffractometers (e.g., Bruker D8 VENTURE). Software like SHELXTL or OLEX2 is used for structure solution and refinement. Key parameters include space group determination (e.g., monoclinic ), hydrogen bonding (C–H⋯O, O–H⋯O), and π–π interactions . SHELXL is recommended for refining small-molecule structures due to its robustness in handling high-resolution data .

Q. What computational approaches are employed to predict the biological activity of derivatives of this compound?

Advanced

Quantitative Structure-Activity Relationship (QSAR) models are developed using descriptors like logP, polar surface area, and electronic parameters. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., Polo-like kinase 1). Pharmacokinetic properties (Lipinski’s Rule of Five) are assessed via tools like SwissADME. For example, derivatives with enhanced Plk1 binding (e.g., ligands 24 and 27 in docking studies) show potential as anti-cancer agents .

Q. How do intermolecular interactions in the crystal structure influence the compound's α-glycosidase inhibition activity?

Advanced

The aldehyde group forms Schiff bases with amine residues in the enzyme’s active site, disrupting catalytic function. Crystal structures reveal classical O–H⋯O hydrogen bonds and C–F⋯π interactions that stabilize the inhibitor-enzyme complex. Compounds with stronger hydrogen-bonding networks (e.g., 2b vs. 2a) exhibit higher inhibition potency .

Q. How can contradictions in experimental data regarding hydrogen bonding patterns be resolved?

Advanced

Conflicting observations (e.g., C–H⋯N vs. O–H⋯O interactions) are resolved via high-resolution crystallography (≤0.8 Å) and Hirshfeld surface analysis. SHELX’s refinement tools help distinguish between disordered hydrogen atoms and true bonding patterns. Comparative studies with isotopic substitution (e.g., deuterated analogs) or computational simulations (DFT) validate experimental findings .

Q. What spectroscopic techniques are essential for characterizing this compound post-synthesis?

Basic

- NMR : H/C NMR confirms regiochemistry (e.g., triazole tautomerism) and substituent positions.

- IR : Aldehyde C=O stretches (~1700 cm) and triazole C–N vibrations (~1500 cm) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., ) .

Q. What strategies are effective in designing new derivatives with enhanced pharmacokinetic properties?

Advanced

- Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethyl or chlorophenyl to modulate lipophilicity.

- Pro-drug Design : Convert the aldehyde to a hydrazone or oxime to improve solubility.

- Fragment-based Screening : Identify pharmacophoric fragments (e.g., triazole-carbaldehyde) for hybridization with known kinase inhibitors .

Q. How does the tautomeric form of the triazole ring affect the compound's chemical reactivity and biological activity?

Advanced

The 1H- and 2H-triazole tautomers exhibit distinct electronic profiles. The 2H-tautomer (as in the target compound) has a higher dipole moment, enhancing interactions with polar enzyme pockets. Tautomer stability is assessed via NMR solvent titration (DMSO-d6 vs. CDCl3) and DFT calculations (e.g., Gaussian09) .

Q. What are the key steps in performing a QSAR analysis for triazole derivatives?

Basic

Dataset Curation : Collect bioactivity data (e.g., IC50 values) for 20+ derivatives.

Descriptor Calculation : Use software like PaDEL-Descriptor for topological and electronic parameters.

Model Validation : Apply leave-one-out cross-validation and external test sets.

Interpretation : Identify critical descriptors (e.g., HOMO energy) influencing activity .

Q. What role do Schiff base formations play in the mechanism of enzyme inhibition by this compound?

Advanced

The aldehyde reacts with lysine residues in the enzyme’s active site, forming a covalent Schiff base adduct. This irreversible inhibition is confirmed via kinetic assays (e.g., time-dependent activity loss) and mass spectrometry detection of enzyme-adduct complexes. Reversibility can be tested using competitive inhibitors like hydroxylamine .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUJECFDLYXNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.